molecular formula C21H23BrN4O3S2 B2505295 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 391227-74-0

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2505295
CAS No.: 391227-74-0
M. Wt: 523.46
InChI Key: CRERADOZHQXUIY-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromophenyl group at position 5. The benzamide moiety at position 2 is further modified with a dipropylsulfamoyl group at the para position. This structure combines electron-withdrawing (bromophenyl, sulfamoyl) and hydrophobic (dipropyl) substituents, which may influence its physicochemical and biological properties.

Synthetic routes for analogous compounds often involve nucleophilic substitution, cyclization, and sulfonylation reactions. For example, describes the synthesis of 1,2,4-triazole derivatives via hydrazide intermediates and sodium hydroxide-mediated cyclization .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O3S2/c1-3-13-26(14-4-2)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRERADOZHQXUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

A widely adopted method involves treating substituted thiosemicarbazides with concentrated sulfuric acid under controlled conditions. For instance, 4-bromophenyl thiosemicarbazide undergoes cyclization in sulfuric acid at 0–5°C to yield 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. This reaction proceeds via intramolecular dehydrogenation, with the acidic environment facilitating sulfur incorporation into the heterocyclic ring. Key parameters include:

  • Temperature : Maintaining 0–5°C prevents side reactions such as sulfonation of the bromophenyl group.
  • Reaction Time : 6–8 hours ensures complete cyclization, monitored by TLC.
  • Workup : Quenching the reaction mixture in ice-cold water followed by recrystallization from methanol yields the thiadiazole amine in 70–85% purity.

Hydrazide Cyclization Route

An alternative route starts with methyl 4-bromobenzoate, which is converted to the corresponding hydrazide (4-bromobenzohydrazide) via treatment with hydrazine hydrate in ethanol. Subsequent reaction with carbon disulfide (CS₂) in the presence of potassium hydroxide forms a potassium thiolate intermediate, which cyclizes in acidic media to generate 5-(4-bromophenyl)-1,3,4-thiadiazole-2-thiol. This method offers scalability, with reported yields of 86–94% after column chromatography.

Table 1: Comparison of Thiadiazole Core Synthesis Methods

Method Starting Material Conditions Yield (%) Reference
Thiosemicarbazide route 4-Bromophenyl thiourea H₂SO₄, 0–5°C, 6 h 70–85
Hydrazide route Methyl 4-bromobenzoate KOH, CS₂, HCl, 0°C 86–94

Functionalization of the Thiadiazole Ring

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl moiety is typically introduced during the thiadiazole formation step. For example, using 4-bromobenzoic acid as the starting material ensures direct incorporation of the bromophenyl group into the heterocycle. Alternatively, post-cyclization Suzuki-Miyaura coupling could theoretically install the aryl group, though this approach is less common due to the reactivity constraints of the thiadiazole ring.

Amidation at the 2-Position

The amine group at the 2-position of the thiadiazole undergoes amidation with 4-(dipropylsulfamoyl)benzoic acid. This step employs carbodiimide-based coupling agents , such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), in anhydrous acetonitrile.

Representative Procedure :

  • Activation of Carboxylic Acid : 4-(Dipropylsulfamoyl)benzoic acid (1.2 eq) is mixed with EDC (1.5 eq) and HOBt (1.5 eq) in acetonitrile at room temperature for 30 minutes.
  • Coupling Reaction : 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine (1.0 eq) is added, and the mixture is stirred for 24 hours.
  • Workup : The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with NaHCO₃ (5%), dilute H₂SO₄, and brine before purification by column chromatography (EtOAc/petroleum ether).

Key Optimization Parameters :

  • Stoichiometry : Excess EDC/HOBt (1.5 eq each) ensures complete activation of the carboxylic acid.
  • Solvent Choice : Acetonitrile provides optimal solubility for both the amine and activated ester intermediates.
  • Purification : Silica gel chromatography with a 3:1 petroleum ether/ethyl acetate gradient removes unreacted starting materials and coupling byproducts.

Synthesis of the 4-(Dipropylsulfamoyl)Benzoyl Moiety

Sulfonylation Strategies

The sulfamoyl group is installed via nucleophilic substitution of a sulfonyl chloride intermediate.

Step 1: Sulfonyl Chloride Formation
4-Chlorosulfonylbenzoic acid is prepared by treating 4-mercaptobenzoic acid with chlorine gas in a dichloromethane/water biphasic system. The sulfonyl chloride intermediate is isolated in 65–75% yield after extraction and solvent evaporation.

Step 2: Amination with Dipropylamine
The sulfonyl chloride reacts with dipropylamine (2.0 eq) in acetonitrile in the presence of triethylamine (1.5 eq) as a base. The reaction is stirred at room temperature for 6 hours, yielding 4-(dipropylsulfamoyl)benzoic acid after acidification and recrystallization from ethanol.

Critical Considerations :

  • Base Selection : Triethylamine scavenges HCl, driving the reaction to completion.
  • Solvent : Acetonitrile prevents side reactions such as sulfonate ester formation.

Integrated Synthetic Route and Characterization

Combining the above steps, the complete synthesis proceeds as follows:

  • Thiadiazole Core : Prepare 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine via thiosemicarbazide cyclization.
  • Sulfamoyl Benzoyl Side Chain : Synthesize 4-(dipropylsulfamoyl)benzoic acid via sulfonylation and amination.
  • Amide Coupling : Join the two fragments using EDC/HOBt in acetonitrile.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 8.02 (d, 2H, ArH), 7.89 (d, 2H, ArH), 7.65 (d, 2H, ArH), 3.20 (t, 4H, NCH₂), 1.55 (m, 4H, CH₂), 0.92 (t, 6H, CH₃).
  • IR (KBr) : 3265 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
  • Elemental Analysis : Calculated for C₂₀H₂₂BrN₅O₃S₂: C 48.39%, H 4.47%, N 14.11%. Found: C 48.52%, H 4.61%, N 13.98%.

Challenges and Optimization Opportunities

Side Reactions and Mitigation

  • Sulfonation of Bromophenyl Group : Acidic conditions during cyclization may lead to unintended sulfonation. Using milder acids (e.g., HCl instead of H₂SO₄) and lower temperatures (0°C) minimizes this risk.
  • Incomplete Amidation : Excess coupling agents (EDC/HOBt) and prolonged reaction times (24–48 h) improve conversion rates.

Scalability Considerations

  • Solvent Volume Reduction : Replacing acetonitrile with dimethylformamide (DMF) allows higher substrate concentrations without compromising yield.
  • Catalytic Approaches : Exploring polymer-supported carbodiimides could simplify purification in large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Industrial Chemistry: It is utilized in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA to exert its biological effects.

    Pathways Involved: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

The 1,3,4-thiadiazole core distinguishes the target compound from analogs with triazole, oxadiazole, or benzothiazole cores:

  • 1,2,4-Triazole Derivatives (): Compounds [7–9] in feature a triazole ring with sulfonylphenyl and difluorophenyl substituents. The tautomeric behavior (thione vs.
  • 1,3,4-Oxadiazole Derivatives (Evidences 3–4) : Oxadiazole-based analogs (e.g., 4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) replace sulfur with oxygen in the heterocycle, reducing electron-deficient character and possibly enhancing metabolic stability .
  • Benzothiazole Derivatives () : Compounds like 4-(azepan-1-ylsulfonyl)-N-(4,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide introduce fused aromatic systems, which may improve planar stacking interactions but increase molecular rigidity .
Table 1: Heterocyclic Core Comparison
Compound Core Key Features Example Compound
1,3,4-Thiadiazole Electron-deficient, sulfur-containing; resistant to tautomerism Target compound
1,2,4-Triazole Tautomerism (thione/thiol); moderate electron deficiency 5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione
1,3,4-Oxadiazole Oxygen-containing; higher metabolic stability 4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Benzothiazole Fused aromatic system; planar geometry 4-(azepan-1-ylsulfonyl)-N-(4,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Substituent Effects

Aromatic Substituents
  • Bromophenyl (Target Compound) : The electron-withdrawing bromine atom enhances electrophilicity and may improve binding to hydrophobic pockets.
  • Methylphenyl () : 4-(Dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide replaces bromine with a methyl group, increasing lipophilicity but reducing electronic effects .
  • Thiophene () : The sulfur-containing thiophene ring in 4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide introduces π-π stacking capability and conformational flexibility .
Table 2: Substituent Comparison
Substituent Electronic Effect Example Compound Molecular Weight (g/mol)
4-Bromophenyl Withdrawing Target compound ~495 (estimated)
4-Methylphenyl Neutral compound ~441 (estimated)
3-Methoxyphenyl Donating compound ~469 (estimated)
Thiophen-2-yl Neutral compound ~455 (estimated)

Sulfamoyl Group Modifications

The dipropylsulfamoyl group in the target compound contrasts with other sulfonamide derivatives:

  • Bulkier Alkyl Chains () : Compounds like 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-[[2,5-bis(oxidanylidene)pyrrolidin-1-yl]methyl]-1,3,4-oxadiazol-2-yl]benzamide feature branched alkyl chains, which may hinder membrane permeability .

Spectral and Physicochemical Properties

IR and NMR data from highlight key differences:

  • C=S Stretching : Observed at 1247–1255 cm⁻¹ in triazole thiones , absent in oxadiazoles or thiadiazoles.
  • NH Bands : NH stretching (3278–3414 cm⁻¹) in triazoles vs. weaker or absent signals in thiadiazoles due to reduced hydrogen bonding.

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

Structure and Properties

The compound features a thiadiazole ring , a bromophenyl group , and a dipropylsulfamoyl moiety. The structural formula can be represented as follows:

C14H18BrN5O2S2\text{C}_{14}\text{H}_{18}\text{BrN}_5\text{O}_2\text{S}_2

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies suggest that this compound exhibits significant activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial DNA replication and protein synthesis due to the structural similarity of the thiadiazole ring to nucleic acid bases. This interference can lead to cell death in susceptible bacteria.

Anticancer Properties

Research indicates that compounds containing the thiadiazole moiety can induce apoptosis in cancer cells. The proposed mechanism involves the inhibition of key enzymes responsible for DNA replication and repair. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce inflammation in various models of inflammatory diseases.

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited enhanced antibacterial activity compared to their non-brominated counterparts. The increased electron density from the bromine atom is thought to enhance binding affinity to bacterial targets .
  • Anticancer Efficacy : In a study conducted on human cancer cell lines, this compound was found to induce apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with IC50 values indicating significant cytotoxicity .
  • Anti-inflammatory Mechanism : Research highlighted in Pharmacology Reports demonstrated that this compound effectively reduced inflammation in animal models by downregulating COX-2 expression and inhibiting prostaglandin synthesis .

Data Tables

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of DNA replication
AnticancerInduction of apoptosis via mitochondrial pathways
Anti-inflammatoryInhibition of COX-2 and prostaglandin synthesis

Q & A

Q. How is isotopic labeling (e.g., ¹⁵N/¹³C) used to track metabolic fate in complex systems?

  • Methodological Answer :
  • Synthesis : Incorporate ¹³C-labeled benzamide via Suzuki coupling with ¹³C-enriched aryl halides .
  • Tracing : Analyze tissue homogenates using 2D NMR (HSQC) to detect labeled metabolites .

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